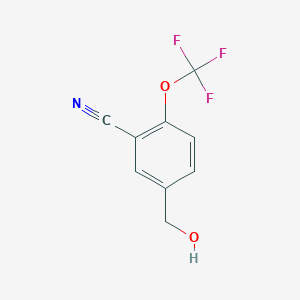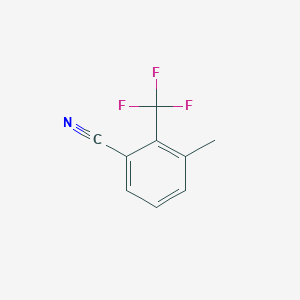
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized through a multi-step process that includes the formation of the borate and sulfonamide groups .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods may vary depending on the scale and specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the formation of new derivatives .
Applications De Recherche Scientifique
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors and specific ligand drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets through nucleophilic attack sites. The sulfonamide group, in particular, is a possible site for nucleophilic attack, which can lead to various biochemical and chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but with a pyridine ring instead of a benzene ring.
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a chloro group and a benzamide structure.
Uniqueness
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to its combination of borate and sulfonamide groups, which confer high stability, low toxicity, and high reactivity. These properties make it particularly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C16H24BNO5S |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
N-cyclopropyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)11-6-9-13(21-5)14(10-11)24(19,20)18-12-7-8-12/h6,9-10,12,18H,7-8H2,1-5H3 |
Clé InChI |
SLYIJVKWQPDTCL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)







![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)

![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)

![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)
